Vanillin-13C,d3, in conjunction with other analytical techniques like 13C NMR, helps authenticate the origin of vanillin in food products. [, , , ] This is crucial for differentiating between natural vanillin, typically extracted from Vanilla planifolia beans, and synthetic vanillin derived from lignin or guaiacol.
Vanillin-13C,d3 can be synthesized from natural sources or produced through chemical synthesis. Natural vanillin is primarily extracted from vanilla beans, but synthetic methods have become more prevalent due to the high demand for vanillin in food and fragrance industries. The isotopic labeling is typically achieved using labeled precursors, such as carbon-13 labeled guaiacol and deuterated formaldehyde.
Vanillin-13C,d3 belongs to the class of aromatic aldehydes. It is classified under the following categories:
The synthesis of Vanillin-13C,d3 can be accomplished through several methods, primarily focusing on the incorporation of isotopes during the synthesis of vanillin. A common approach involves:
One effective method for synthesizing Vanillin-13C,d3 includes:
The reaction conditions are typically controlled to ensure high yields and purity, with purification steps involving column chromatography.
Vanillin-13C,d3 has a molecular formula of C8H8O3 and a molecular weight of 156.16 g/mol. The structure can be represented as follows:
COC1=C(C=CC(=C1)C=O)O
The molecular structure features a benzene ring substituted with a hydroxyl group, a methoxy group (with deuterium), and an aldehyde group, making it an aromatic compound with distinct functional groups that contribute to its reactivity and properties .
Vanillin-13C,d3 undergoes various chemical reactions similar to those of natural vanillin:
Each reaction type requires specific conditions:
The mechanism of action for Vanillin-13C,d3 primarily involves its role as a tracer in metabolic studies. When introduced into biological systems, it can help elucidate metabolic pathways by tracking the incorporation of carbon and hydrogen isotopes into biomolecules.
The process involves:
Relevant data include spectroscopic characteristics obtained from techniques like infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), which confirm the presence of functional groups and isotopic labeling .
Vanillin-13C,d3 has several scientific uses:
Vanillin-13C,d3 (C₈H₅D₃O₃) is a stable isotopologue of vanillin where:
Table 1: Molecular Properties of Vanillin-13C,d3
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 1794789-90-4 | Registry identifier |
Molecular Formula | C₇¹³CH₅D₃O₃ | High-resolution MS |
SMILES Notation | [2H]13C([2H])OC1=CC(C=O)=CC=C1O | Structural encoding |
Isotopic Purity | >99% ¹³C, >98% D | NMR/IRMS |
Natural Abundance Counterpart | Vanillin (CAS 121-33-5) | Chemical reference |
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic splitting patterns: The ¹³C NMR signal at approximately 56 ppm (methoxy carbon) disappears due to isotopic enrichment, while deuterium substitution induces upfield shifts in adjacent protons [4]. Mass spectrometry shows diagnostic ions at m/z 156 (M⁺) and fragment ions with +4 Da shifts compared to natural vanillin, enabling precise detection in complex matrices [7]. The isotopic label provides metabolic stability, as C-D bonds exhibit ~6-10 times slower cleavage kinetics than C-H bonds under physiological conditions, making it invaluable for tracer studies in biological systems [3].
The biosynthesis pathway in Vanilla planifolia involves phenylpropanoid metabolism, where ferulic acid serves as the immediate precursor. Isotopic labeling at the methoxy position specifically targets the final methylation step catalyzed by caffeic acid O-methyltransferase (COMT) [10]. This position was strategically chosen because the methoxy group remains intact during most degradation pathways, providing a stable isotopic signature for tracking reactions.
The evolution of isotopically labeled flavor compounds progressed through key phases:
Table 2: Milestones in Vanillin Isotope Labeling
Year | Development | Significance |
---|---|---|
1858 | Vanillin first isolated by Nicolas-Theodore Gobley | Enabled structural characterization |
1975 | First ¹³C-labeled vanillin synthesis | Demonstrated non-radioactive tracing |
1988 | Commercial d₄-vanillin (ring-D₄) | Enabled SID-MS food analysis |
2002 | Biovanillin from ¹³C-ferulic acid (Rhodia) | Biosynthetic route for labeled natural vanillin |
2022 | Certified reference materials VANA-1/VANB-1 | Standardized δ¹³C measurements for authenticity |
Industrial production methods evolved from chemical synthesis (Reimer-Tiemann reaction using ¹³CHCl₃) to biotechnological routes. Modern biosynthesis employs Escherichia coli engineered with feruloyl-CoA synthetase and enoyl-CoA hydratase, fed with ¹³C-ferulic acid from rice bran, achieving >99% isotopic incorporation [3] [10]. The transition to Vanillin-13C,d3 specifically addressed limitations in earlier labeled versions: Ring-deuterated analogs showed H/D exchange in acidic media, while carbonyl-¹³C labels altered reactivity. The -O¹³CD₃ configuration optimally balances stability and detectability [4] [7].
Tracer Applications in Metabolic Studies
Vanillin-13C,d3 enables precise elucidation of vanilla biosynthesis and degradation pathways. When administered to vanilla orchids, the ¹³C-label traces the shikimate-phenylpropanoid flux, revealing kinetic bottlenecks in glucovanillin formation [10]. In human metabolism studies, deuterium labels track vanillin conversion to vanillic acid and glucuronide conjugates without interference from endogenous analogs. The 4-Da mass shift in MS/MS spectra allows unambiguous distinction from natural vanillin in pharmacokinetic assays [3] [7].
Food Authentication Mechanisms
Stable isotope ratios detect vanillin adulteration with exceptional sensitivity:
Table 3: Isotopic Ranges for Vanillin Source Verification
Vanillin Source | δ¹³C Range (‰ vs. VPDB) | δ²H Range (‰ vs. VSMOW) | Key Authenticity Markers |
---|---|---|---|
Natural (Vanilla planifolia) | -20.6 to -22.0 | -165 to -140 | Matches CRMs VANA-1/VANB-1 |
Lignin-derived synthetic | -36.2 to -24.9 | -110 to -80 | Elevated acetovanillone impurities |
Guaiacol-based synthetic | -31.8 to -25.1 | -95 to -60 | Absence of phenolic acids |
Biovanillin (ferulic acid) | -35.9 to -31.4 | -130 to -100 | ¹³C enrichment in methoxy group |
Advanced Detection Methodologies
These techniques exposed sophisticated frauds like "stretching" natural vanilla with lignin-derived vanillin adjusted to mimic δ¹³C values. Vanillin-13C,d3-enabled methods now detect such manipulations through δ²H discrepancies and minor compound ratios [2] [8]. The compound's stability also facilitates long-term quality control in reference materials, crucial for regulatory enforcement by agencies including the FDA and EFSA.
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